1H-Indole, 3-(2-aminoethyl)-5-phenoxy-
Description
1H-Indole, 3-(2-aminoethyl)-5-phenoxy- is a substituted indole derivative characterized by an aminoethyl (-CH2CH2NH2) group at position 3 and a phenoxy (-OPh) group at position 5. The aminoethyl side chain at position 3 is a hallmark of tryptamine derivatives, which are critical in neurotransmitter systems and drug discovery .
Properties
CAS No. |
31363-70-9 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(5-phenoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C16H16N2O/c17-9-8-12-11-18-16-7-6-14(10-15(12)16)19-13-4-2-1-3-5-13/h1-7,10-11,18H,8-9,17H2 |
InChI Key |
ZURXROHPCVOMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=C3CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1H-Indole, 3-(2-aminoethyl)-5-phenoxy- with its analogs:
Key Observations :
- Electronic Effects: Phenoxy’s resonance-withdrawing nature contrasts with methoxy’s electron-donating properties, altering indole ring electron density and receptor interactions.
- Steric Effects: Phenoxy’s planar aryl group may facilitate π-π stacking in hydrophobic binding pockets, whereas benzyloxy derivatives introduce greater steric bulk .
Neurotransmitter Analogs
- Serotonin (5-HT): The hydroxyl group at position 5 is critical for hydrogen bonding with serotonin receptors (e.g., 5-HT1A/2A). Replacement with phenoxy may reduce receptor affinity but improve metabolic stability .
- 5-Methoxytryptamine : The methoxy group enhances lipophilicity and CNS penetration, making it a precursor to psychedelic analogs like 5-MeO-DMT .
Antioxidant and Cytotoxic Activity
- Thiol Derivatives : 5-Mercaptotryptamine’s thiol group contributes to antioxidant activity but limits stability due to oxidation susceptibility .
- Piperazine-Substituted Indoles: N-4 substitutions on piperazine (e.g., chloro, methoxy) correlate with cytotoxicity (IC50 < 10 μM in cancer cell lines) . The aminoethyl group in the target compound may confer milder cytotoxicity.
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